Benzenesulfonyl isothiocyanate, 4-methyl-
Overview
Description
Benzenesulfonyl isothiocyanate, 4-methyl-, also known as 4-methylbenzenesulfonyl isothiocyanate, is an organic compound with the molecular formula C8H7NO2S2. It is a derivative of benzenesulfonyl isothiocyanate, where a methyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonyl isothiocyanate, 4-methyl-, can be synthesized through several methods. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with potassium thiocyanate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired isothiocyanate compound .
Industrial Production Methods
Industrial production of benzenesulfonyl isothiocyanate, 4-methyl-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl isothiocyanate, 4-methyl-, undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.
Addition Reactions: It can add to double bonds in alkenes to form thiourea derivatives.
Oxidation Reactions: It can be oxidized to form sulfonyl isocyanates.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reaction Conditions: Reactions typically occur at room temperature or slightly elevated temperatures, depending on the desired product.
Major Products
Sulfonamide Derivatives: Formed from reactions with amines.
Thiourea Derivatives: Formed from addition reactions with alkenes.
Sulfonyl Isocyanates: Formed from oxidation reactions.
Scientific Research Applications
Benzenesulfonyl isothiocyanate, 4-methyl-, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl and isothiocyanate groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzenesulfonyl isothiocyanate, 4-methyl-, involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and reacts readily with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable covalent bonds with these nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Benzenesulfonyl isothiocyanate, 4-methyl-, can be compared with other similar compounds such as:
Benzenesulfonyl isothiocyanate: Lacks the methyl group, making it less sterically hindered and potentially more reactive.
Phenyl isothiocyanate: Contains a phenyl group instead of a sulfonyl group, leading to different reactivity and applications.
Tosyl isothiocyanate: Similar structure but with a toluene group, used in similar reactions but with different reactivity profiles.
The uniqueness of benzenesulfonyl isothiocyanate, 4-methyl-, lies in its combination of the sulfonyl and isothiocyanate functional groups, along with the presence of a methyl group, which influences its reactivity and applications.
Biological Activity
Benzenesulfonyl isothiocyanate, specifically 4-methyl- (commonly referred to as 4-methylbenzenesulfonyl isothiocyanate), has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
4-Methylbenzenesulfonyl isothiocyanate is characterized by the presence of a sulfonamide group attached to an isothiocyanate functional group. Its chemical structure can be represented as follows:
This compound's unique structure contributes to its reactivity and biological activities.
Antimicrobial Activity
Recent studies have demonstrated that 4-methylbenzenesulfonyl isothiocyanate exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.
Table 1: Antimicrobial Activity of 4-Methylbenzenesulfonyl Isothiocyanate
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 6.72 mg/mL |
Staphylococcus aureus | 6.63 mg/mL |
Pseudomonas aeruginosa | 6.67 mg/mL |
Candida albicans | 6.63 mg/mL |
These results indicate that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .
Anti-inflammatory Effects
In addition to its antimicrobial properties, 4-methylbenzenesulfonyl isothiocyanate has been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit carrageenan-induced edema in rat models, demonstrating potent anti-inflammatory activity.
Table 2: Anti-inflammatory Activity of 4-Methylbenzenesulfonyl Isothiocyanate
Time (hours) | Edema Inhibition (%) |
---|---|
1 | 94.69 |
2 | 89.66 |
3 | 87.83 |
The data suggests that the compound significantly reduces inflammation, making it a potential candidate for treating inflammatory conditions .
Anticancer Activity
Emerging research indicates that benzenesulfonyl isothiocyanates may possess anticancer properties. A study focusing on the cytotoxic effects of various derivatives revealed that compounds similar to 4-methylbenzenesulfonyl isothiocyanate exhibited selective cytotoxicity towards cancer cell lines.
Table 3: Cytotoxicity of Related Compounds
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | UM16 Pancreatic | 0.58 |
Compound B | HepG2 Liver | >30 |
Compound C | DU145 Prostate | <200 |
The findings suggest that these compounds could be optimized for enhanced anticancer activity through structural modifications .
The biological activity of benzenesulfonyl isothiocyanates is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways by disrupting mitochondrial functions.
- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, contributing to their anti-inflammatory effects .
Properties
IUPAC Name |
4-methyl-N-(sulfanylidenemethylidene)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2/c1-7-2-4-8(5-3-7)13(10,11)9-6-12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFSCNLXHWWPOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406225 | |
Record name | Benzenesulfonyl isothiocyanate, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1424-52-8 | |
Record name | Benzenesulfonyl isothiocyanate, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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